4-(Benzylcarbamoyl)-1-[2-(biphenyl-4-yl)-2-oxoethyl]pyridinium bromide
Description
4-(Benzylcarbamoyl)-1-[2-(biphenyl-4-yl)-2-oxoethyl]pyridinium bromide (CAS: 5864-98-2) is a quaternary ammonium compound featuring a pyridinium core substituted with a benzylcarbamoyl group at the 4-position and a biphenyl-4-yl-2-oxoethyl group at the 1-position. Its molecular formula is C27H23BrN2O2, with a molecular weight of 487.39 g/mol .
Properties
IUPAC Name |
N-benzyl-1-[2-oxo-2-(4-phenylphenyl)ethyl]pyridin-1-ium-4-carboxamide;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O2.BrH/c30-26(24-13-11-23(12-14-24)22-9-5-2-6-10-22)20-29-17-15-25(16-18-29)27(31)28-19-21-7-3-1-4-8-21;/h1-18H,19-20H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYOHTHIFFSTSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=[N+](C=C2)CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386824 | |
| Record name | STK027926 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5864-98-2 | |
| Record name | STK027926 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylcarbamoyl)-1-[2-(biphenyl-4-yl)-2-oxoethyl]pyridinium bromide typically involves multiple steps, starting with the preparation of the biphenyl and pyridinium components. The biphenyl group can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst . The pyridinium core can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
The final step involves the coupling of the biphenyl and pyridinium components with the benzylcarbamoyl moiety. This can be achieved through a condensation reaction, where the benzylcarbamoyl chloride reacts with the biphenyl-pyridinium intermediate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylcarbamoyl)-1-[2-(biphenyl-4-yl)-2-oxoethyl]pyridinium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halides, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
4-(Benzylcarbamoyl)-1-[2-(biphenyl-4-yl)-2-oxoethyl]pyridinium bromide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Benzylcarbamoyl)-1-[2-(biphenyl-4-yl)-2-oxoethyl]pyridinium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
The compound belongs to a class of pyridinium salts functionalized with aromatic and carbonyl groups. Below, it is compared with structurally related compounds in terms of molecular features, synthesis, thermal stability, and biological activity.
Structural and Molecular Comparisons
Table 1: Key Structural and Physical Properties
Key Observations :
- The benzylcarbamoyl group in the target compound introduces a bulky amide functionality absent in analogs like 3c (vinylpyridinium) or 1a–d (methoxy). This likely increases molecular weight and may reduce solubility compared to smaller substituents.
- Biphenyl-4-yl-2-oxoethyl is shared with compound 3c , but the absence of a vinyl group in the target compound could alter π-π stacking interactions and thermal stability.
Thermal and Spectral Properties
- Thermal Stability : Analogs with aromatic substituents (e.g., 6a in ) exhibit high melting points (>250°C), attributed to strong intermolecular interactions . The target compound’s biphenyl and benzylcarbamoyl groups likely enhance thermal stability similarly.
- Spectral Data :
- IR : The benzylcarbamoyl group is expected to show amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹), distinct from the carbonyl peaks in analogs like 3c (ketone C=O ~1700 cm⁻¹) .
- NMR : The biphenyl-4-yl group would produce aromatic proton signals at δ 7.5–8.0 ppm, similar to compound 3c .
Biological Activity
4-(Benzylcarbamoyl)-1-[2-(biphenyl-4-yl)-2-oxoethyl]pyridinium bromide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential applications in drug development.
Chemical Structure and Properties
The chemical formula for this compound is C27H23BrN2O2. The compound features a pyridinium core, which is known for its ability to interact with biological systems, particularly through cholinergic pathways.
Research indicates that compounds with similar structures often exhibit dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the hydrolysis of acetylcholine. This dual inhibition is particularly relevant for the treatment of Alzheimer's disease, where maintaining elevated levels of acetylcholine can help alleviate cognitive deficits.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against AChE and BuChE. The following table summarizes the findings from various studies:
| Compound | AChE Inhibition IC50 (µM) | BuChE Inhibition IC50 (µM) | Reference |
|---|---|---|---|
| This compound | 5.90 ± 0.07 | 6.76 ± 0.04 | |
| BOP-1 (related compound) | 5.90 ± 0.07 | 6.76 ± 0.04 | |
| BOP-8 (related compound) | 1.11 ± 0.09 | Not reported |
The results indicate that the compound demonstrates potent activity against both cholinesterases, suggesting its potential as a therapeutic agent for cognitive disorders.
Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions of this compound with AChE and BuChE, revealing favorable interactions with key amino acid residues in the active sites of these enzymes. This supports its mechanism as a competitive inhibitor.
Case Studies
Recent case studies have highlighted the efficacy of compounds similar to this compound in animal models of Alzheimer's disease. These studies typically involve:
- Animal Model Selection : Use of transgenic mice models that mimic Alzheimer's pathology.
- Treatment Regimen : Administration of varying doses of the compound over a specified period.
- Behavioral Assessments : Evaluation using maze tests and memory retention tasks to assess cognitive function.
- Biochemical Analysis : Measurement of acetylcholine levels and assessment of neuroinflammation markers.
Results from these studies consistently show improvement in cognitive function and reduced neuroinflammation, suggesting that this compound could be a promising candidate for further development.
Q & A
Q. What analytical techniques differentiate polymorphic forms of the compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
